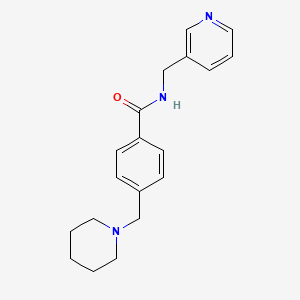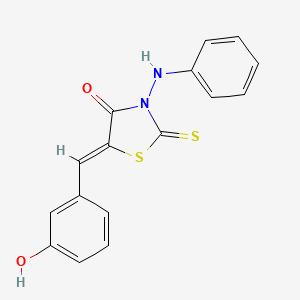![molecular formula C17H12F6N2O2 B4650587 N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B4650587.png)
N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea, also known as TU-100, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. TU-100 is a synthetic derivative of a traditional Japanese herbal medicine, Daikenchuto, which has been used for centuries to treat various gastrointestinal disorders. In recent years, TU-100 has been studied extensively for its potential use in the treatment of various diseases and conditions.
Mécanisme D'action
The exact mechanism of action of N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea is not fully understood. However, studies have shown that it works by modulating the activity of various signaling pathways in the body. N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in the gut. It has also been shown to increase the production of anti-inflammatory cytokines, which can help promote healing and repair in the gut.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that it can help reduce inflammation, promote healing and repair, and improve gut motility. N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has also been shown to have antioxidant properties, which can help protect the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea in lab experiments is its well-documented safety profile. N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has been shown to be non-toxic and well-tolerated in animal studies. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments to test specific hypotheses.
Orientations Futures
There are a number of potential future directions for research on N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea. One area of interest is in the treatment of other inflammatory conditions, such as rheumatoid arthritis and multiple sclerosis. N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has also been shown to have potential as a treatment for chemotherapy-induced peripheral neuropathy, a common side effect of cancer treatment. Further research is needed to fully understand the potential therapeutic applications of N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea and to develop more effective treatment strategies.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has been studied extensively for its potential use in the treatment of various diseases and conditions. One of the most promising areas of research is in the treatment of gastrointestinal disorders. Studies have shown that N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea has anti-inflammatory and analgesic properties that can help reduce the symptoms of conditions such as inflammatory bowel disease, irritable bowel syndrome, and postoperative ileus.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-[3,5-bis(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2/c1-9(26)10-3-2-4-13(5-10)24-15(27)25-14-7-11(16(18,19)20)6-12(8-14)17(21,22)23/h2-8H,1H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVPHOIJSVFFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-[3,5-bis(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4650509.png)
![ethyl 2-[(3-bromobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4650517.png)
![2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide](/img/structure/B4650526.png)
![1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4650531.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4650555.png)

![N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4650564.png)
![ethyl 1-[4-(acetylamino)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4650572.png)
![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4650574.png)

![3-allyl-5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650582.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4650588.png)
